molecular formula C11H19NO4 B349332 1-Boc-piperidine-3-carboxylic acid CAS No. 84358-12-3

1-Boc-piperidine-3-carboxylic acid

Cat. No. B349332
CAS RN: 84358-12-3
M. Wt: 229.27g/mol
InChI Key: NXILIHONWRXHFA-UHFFFAOYSA-N
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Description

1-Boc-piperidine-3-carboxylic acid, also known as N-BOC-3-Piperidinecarboxylic acid or Boc-Nip-OH, is a chemical compound with the empirical formula C11H19NO4 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 1-Boc-piperidine-3-carboxylic acid consists of a six-membered piperidine ring with a carboxylic acid (COOH) group and a tert-butoxycarbonyl (Boc) group attached . The compound has a molecular weight of 229.27 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Boc-piperidine-3-carboxylic acid are not detailed in the retrieved sources, piperidine derivatives are known to undergo various reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

1-Boc-piperidine-3-carboxylic acid has a density of 1.2±0.1 g/cm³, a boiling point of 353.2±35.0 °C at 760 mmHg, and a flash point of 167.4±25.9 °C . It also has a molar refractivity of 57.5±0.3 cm³ and a molar volume of 196.9±3.0 cm³ .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines, including 1-Boc-piperidine-3-carboxylic acid, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
    • The specific methods of application or experimental procedures involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • The outcomes of these procedures are the formation of various piperidine derivatives that have potential pharmacological applications .
  • Organic Synthesis

    • 1-Boc-3-piperidone, a related compound, is used as an important raw material and intermediate in organic synthesis .
    • The methods of application typically involve using this compound as a starting material in various chemical reactions .
    • The outcomes of these procedures can include the synthesis of various other organic compounds .
  • Synthesis of Specific Drugs

    • Ethyl N-Boc-piperidine-3-carboxylate, another related compound, is used in the synthesis of specific types of drugs . These include GABAA receptor agonists, piperidine derivatives, selective TACE inhibitors, HDL-elevating agents, α-Sulfonyl hydroxamic acid derivatives, and chemicals in the Iboga-alkaloid family .
    • The methods of application typically involve using this compound as a starting material in various chemical reactions .
    • The outcomes of these procedures can include the synthesis of various types of drugs .
  • Laboratory Chemicals

    • 1-Boc-piperidine-3-carboxylic acid is used as a laboratory chemical .
    • The methods of application typically involve using this compound as a reagent in various chemical reactions .
    • The outcomes of these procedures can include the synthesis of various other organic compounds .
  • Food, Drug, Pesticide or Biocidal Product Use

    • 1-Boc-piperidine-3-carboxylic acid is used in the food, drug, pesticide, or biocidal product industries .
    • The methods of application typically involve using this compound as a starting material or intermediate in the synthesis of various products .
    • The outcomes of these procedures can include the production of various types of food products, drugs, pesticides, or biocidal products .
  • Synthesis of Biologically Active Piperidines

    • Piperidines, including 1-Boc-piperidine-3-carboxylic acid, are used in the synthesis of biologically active piperidines .
    • The methods of application typically involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • The outcomes of these procedures are the formation of various piperidine derivatives that have potential pharmacological applications .
  • Laboratory Chemicals

    • 1-Boc-piperidine-3-carboxylic acid is used as a laboratory chemical .
    • The methods of application typically involve using this compound as a reagent in various chemical reactions .
    • The outcomes of these procedures can include the synthesis of various other organic compounds .
  • Food, Drug, Pesticide or Biocidal Product Use

    • 1-Boc-piperidine-3-carboxylic acid is used in the food, drug, pesticide, or biocidal product industries .
    • The methods of application typically involve using this compound as a starting material or intermediate in the synthesis of various products .
    • The outcomes of these procedures can include the production of various types of food products, drugs, pesticides, or biocidal products .
  • Synthesis of Biologically Active Piperidines

    • Piperidines, including 1-Boc-piperidine-3-carboxylic acid, are used in the synthesis of biologically active piperidines .
    • The methods of application typically involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • The outcomes of these procedures are the formation of various piperidine derivatives that have potential pharmacological applications .

Future Directions

Piperidines, including 1-Boc-piperidine-3-carboxylic acid, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXILIHONWRXHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60991708
Record name 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-piperidine-3-carboxylic acid

CAS RN

71381-75-4, 84358-12-3
Record name 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of nipecotic acid, 2.0 g (16.0 mmol) in 20 mL of THF and 20 mL of water was added 4.7 g (33.6 mmol) of potassium carbonate and 3.5 g (16.0 mmol) of Boc-anhydride. The resulting solution was stirred overnight at ambient temperature then concentrated to dryness. The residue was dissolved in water, washed with ether and acidified to pH=2 with 5N HCl. The acidic aqueous layer was extracted with 20% isopropanol/chloroform. The combined organics were washed with brine, dried over sodium sulfate, filtered and concentrated to dryness to yield 3.2 g (86%) of the desired mixture of isomers as a white solid. MS (ion spray) 228.2 (M−1).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
20 mL
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reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
[Compound]
Name
Boc-anhydride
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
86%

Synthesis routes and methods II

Procedure details

A 250-mL 3-necked round-bottomed flask was charged with a solution of piperidine-3-carboxylic acid (4.0 g, 30.39 mmol, 1.00 equiv, 98%) in EtOH (70 mL), tert-butoxycarbonyl (8.2 g, 36.86 mmol, 1.21 equiv, 98%) and K2CO3 (4.3 g, 30.54 mmol, 1.00 equiv, 98%). The resulting mixture was stirred overnight at room temperature overnight. Then, the mixture was diluted with water. The pH was adjusted to 3 with aqueous 10% HCl resulting in a precipitate. The mixture was then filtered to collect solids that were washed with water and dried in a vacuum oven under reduced pressure to afford 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid as white solid (8.7 g).
Quantity
4 g
Type
reactant
Reaction Step One
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Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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0 (± 1) mol
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
N Ostermann, S Ruedisser, C Ehrhardt… - Journal of medicinal …, 2013 - ACS Publications
… In brief, the commercial carboxylic acid 7 was transformed in three steps to the primary amine 8, followed by PyBOP-mediated coupling to (rac)-1-Boc-piperidine-3-carboxylic acid and …
Number of citations: 22 pubs.acs.org
S Watanuki, K Matsuura, Y Tomura, M Okada… - Bioorganic & medicinal …, 2011 - Elsevier
We synthesized and evaluated inhibitory activity against T-type Ca 2+ channels for a series of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives. Structure–…
Number of citations: 10 www.sciencedirect.com
Z Wang, M Zhang, W Luo, Y Zhang… - Journal of Medicinal …, 2021 - ACS Publications
… The newly prepared 32a–c or other commercially available amines went through the amide coupling reaction with 1-Boc-piperidine-3-carboxylic acid to produce 33. Removal of the Boc …
Number of citations: 12 pubs.acs.org
JJ Ciardiello, WRJD Galloway, CJ O'Connor, HF Sore… - Tetrahedron, 2016 - Elsevier
… To a stirred solution of (S)-1-Boc-piperidine-3-carboxylic acid (30) (1.00 g, 4.36 mmol) in EtOAc (35 mL), propargylamine (31) (280 μL, 4.36 mmol) was added at rt and the resultant …
Number of citations: 27 www.sciencedirect.com

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